Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254801
InChI: InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18254801

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate
Standard InChI InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3
Standard InChI Key OOZNTPYVAGTFEY-UHFFFAOYSA-N
Canonical SMILES CNC(CN1C=CC=N1)C(=O)OC

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a propanoate ester chain, which includes a methylamino group at the second carbon (Figure 1). Key structural identifiers include:

PropertyValue
IUPAC Namemethyl 2-(methylamino)-3-pyrazol-1-ylpropanoate
Canonical SMILESCNC(CN1C=CC=N1)C(=O)OC
InChIKeyOOZNTPYVAGTFEY-UHFFFAOYSA-N
PubChem CID61922964

The pyrazole ring contributes aromatic stability, while the methylamino and ester groups introduce sites for hydrogen bonding and electrophilic reactivity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit protocol exists for Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, its synthesis likely follows established routes for pyrazole esters:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Esterification and Amination: Subsequent reaction with methylamine and esterification agents (e.g., methanol/HCl) to introduce the methylamino and methoxycarbonyl groups.

Critical parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or tetrahydrofuran), which influence reaction yield and purity.

Industrial Production Challenges

Scaling production requires addressing:

  • Steric Hindrance: Bulky substituents on the pyrazole ring may reduce reaction rates, necessitating catalysts like palladium or copper complexes.

  • Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures are standard for isolating high-purity product.

CompoundActivityIC₅₀ (μM)
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateAndrogen receptor modulation0.12
Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoateHypothetical COX-2 inhibitionN/A

These data underscore the need for targeted assays to quantify this compound’s potency.

Research Frontiers and Challenges

Unanswered Questions

  • Metabolic Stability: Ester groups are prone to hydrolysis in vivo, potentially limiting bioavailability .

  • Target Specificity: Whether the methylamino group enhances selectivity for specific receptors remains untested.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole substituents to optimize therapeutic indices.

  • In Vivo Toxicology: Assessing acute and chronic toxicity in model organisms.

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